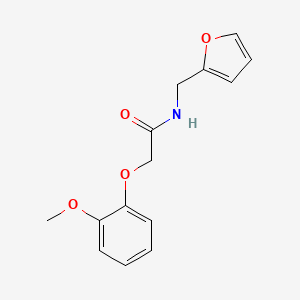

![molecular formula C16H15NO3 B5536471 2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5536471.png)

2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves multi-component reactions, demonstrating the versatility of acetamide derivatives in organic synthesis. For example, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized using a Passerini three-component reaction, showcasing a method that could potentially be adapted for the synthesis of "2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide" (Taran et al., 2014).

Molecular Structure Analysis

Structural characterization techniques such as NMR, X-ray diffraction, and vibrational spectroscopy play crucial roles in elucidating the molecular structure of acetamide derivatives. The detailed molecular structure of similar compounds has been established, providing insights into the spatial arrangement and electronic environment of these molecules (霍静倩 et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, offering functional versatility. For instance, the introduction of functional groups and the formation of complex structures through reactions involving acetamide compounds indicate their reactivity and potential for chemical modifications (El-Azab et al., 2016).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the behavior of acetamide derivatives in different environments. Research on similar compounds provides valuable information on these aspects, which is critical for their application in various fields (Yin et al., 2008).

Aplicaciones Científicas De Investigación

Polymer Hybrid Networks

2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide derivatives have been investigated for their role in forming robust polymer hybrid networks. In a study, thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators were synthesized using a precursor similar to 2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide. These initiators exhibited enhanced absorption characteristics and were effective even in air atmosphere due to an initiation mechanism based on intramolecular hydrogen abstraction. This research demonstrates the potential of such compounds in improving the thermal stability and mechanical properties of polymer matrices, offering advancements in materials science and engineering (Batibay et al., 2020).

Antimicrobial Agents

Another application area for 2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide and its derivatives is in the development of new antimicrobial agents. For instance, certain derivatives have been synthesized and evaluated for their antibacterial activity against various pathogens, including gram-positive and gram-negative bacteria. These studies underline the potential of 2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide derivatives in contributing to the discovery of new antimicrobial compounds, which is crucial in the fight against resistant microbial strains (Debnath & Ganguly, 2015).

Propiedades

IUPAC Name |

2-[3-(3-acetylphenyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(18)12-4-2-5-13(8-12)14-6-3-7-15(9-14)20-10-16(17)19/h2-9H,10H2,1H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNVKCBJSYXXMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3'-Acetylbiphenyl-3-yl)oxy]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5536395.png)

![6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid](/img/structure/B5536399.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]-3-methylbutanohydrazide](/img/structure/B5536402.png)

![2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5536404.png)

![3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5536406.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)

![ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5536430.png)

![(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)

![4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5536451.png)

![2-methyl-6-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5536464.png)

![ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)